

# Spectroscopic and Structural Elucidation of Cleomiscosin C: A Technical Guide

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## Compound of Interest

Compound Name: *Cleomiscosin C*

Cat. No.: *B020649*

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This technical guide provides an in-depth overview of the spectroscopic data for **Cleomiscosin C**, a coumarinolignan with noted antioxidant properties. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for data acquisition, and a logical workflow for the isolation and characterization of this compound.

## Spectroscopic Data of Cleomiscosin C

The structural elucidation of **Cleomiscosin C**, isolated from the leaves of *Aegle marmelos*, was accomplished through comprehensive spectroscopic analysis. The  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data are summarized below.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Cleomiscosin C (500 MHz, $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	4.43	d	8.5
H-3	4.95	d	8.5
H-4	7.60	d	8.5
H-5	6.85	d	8.5
H-6'	6.55	s	
H-8	6.30	s	
H-10	3.85	s	
3-OCH <sub>3</sub>	3.80	s	
5-OCH <sub>3</sub>	3.80	s	
4'-OH	5.70	s	

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Cleomiscosin C (125 MHz, CDCl<sub>3</sub>)**

Position	Chemical Shift ( $\delta$ ) ppm
C-2	79.8
C-3	82.5
C-4	129.5
C-4a	113.8
C-5	115.5
C-6	148.2
C-7	143.9
C-8	98.5
C-8a	152.0
C-9	160.5
C-1'	131.0
C-2', C-6'	105.5
C-3', C-5'	147.0
C-4'	135.0
7-OCH <sub>3</sub>	56.5
3',5'-OCH <sub>3</sub>	56.8

## Mass Spectrometry Data

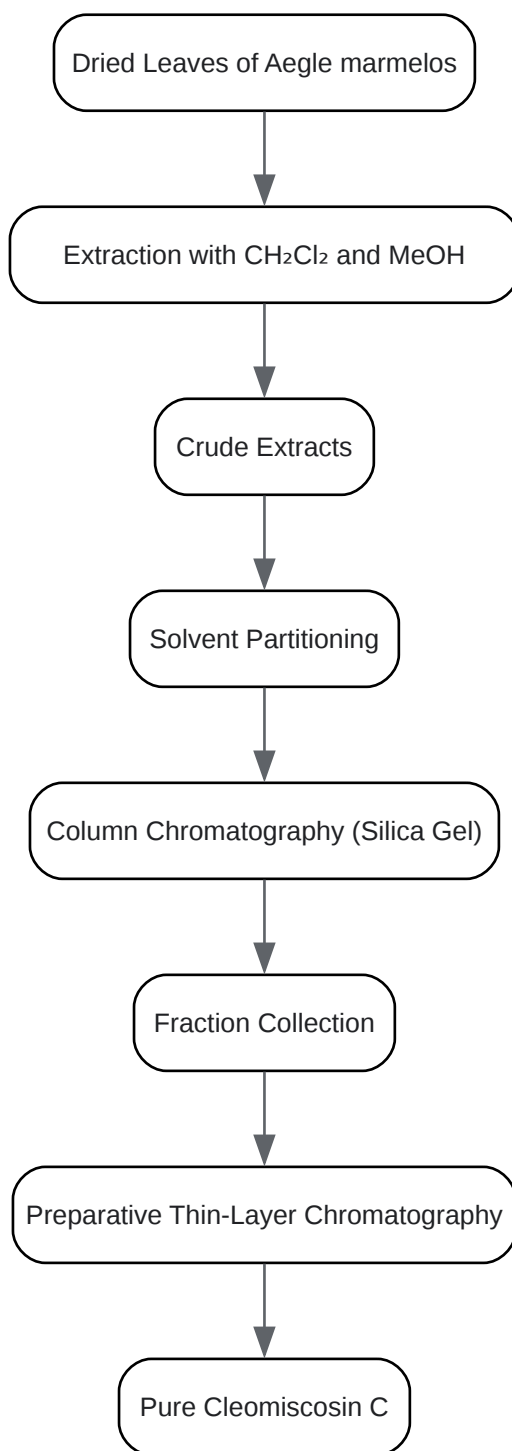
High-resolution mass spectrometry (HRMS) data for **Cleomiscosin C** revealed a molecular ion peak  $[M]^+$  at  $m/z$  416.1107, which is consistent with the molecular formula  $C_{21}H_{20}O_9$  (calculated for 416.1111). This data confirms the elemental composition of the compound.

## Experimental Protocols

The following protocols outline the methodologies used for the isolation and spectroscopic analysis of **Cleomiscosin C**.

## Isolation of Cleomiscosin C

The isolation of **Cleomiscosin C** from the leaves of *Aegle marmelos* was achieved through a multi-step extraction and chromatographic process.



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Caption: Isolation workflow for **Cleomiscosin C**.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 500 MHz spectrometer.

- **Sample Preparation:** The purified sample of **Cleomiscosin C** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- **$^1\text{H}$  NMR Spectroscopy:** Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
- **$^{13}\text{C}$  NMR Spectroscopy:** Spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent signal ( $\delta$  77.0 ppm).

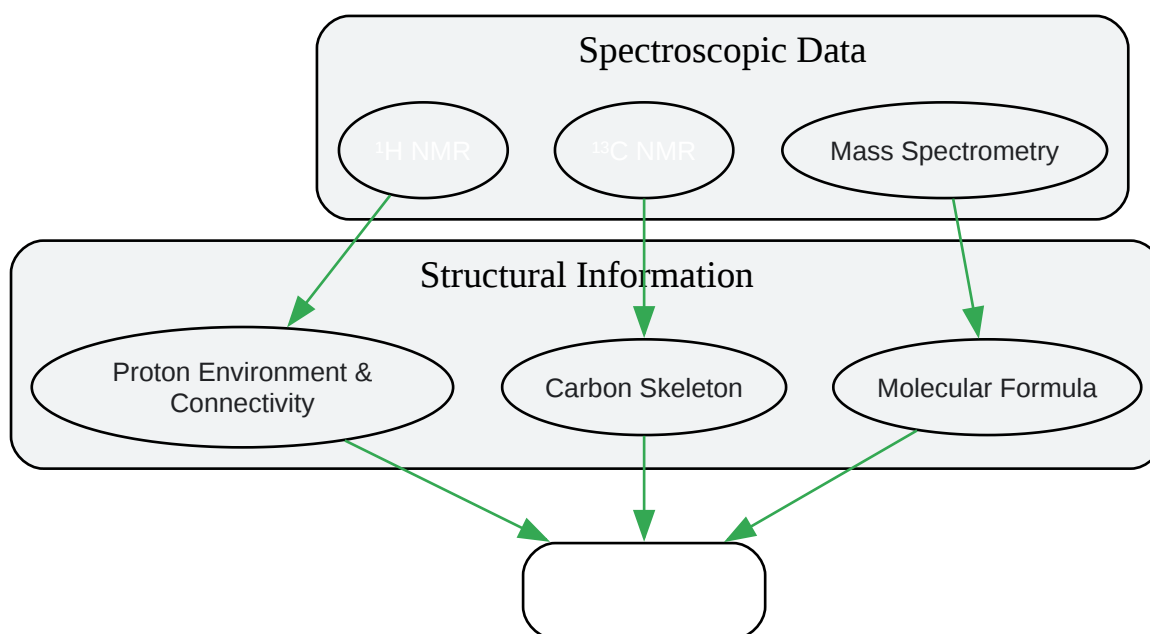
## Mass Spectrometry

High-resolution mass spectra were obtained using an electron impact (EI) ionization technique.

- **Instrumentation:** A mass spectrometer equipped with a direct insertion probe was used.
- **Ionization Mode:** Electron Impact (EI) at 70 eV.
- **Data Acquisition:** The instrument was operated in high-resolution mode to determine the accurate mass and elemental composition of the molecular ion.

## Logical Relationships in Structural Elucidation

The determination of the structure of **Cleomiscosin C** relies on the correlation of data from various spectroscopic techniques.



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Caption: Logic diagram for structure elucidation.

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